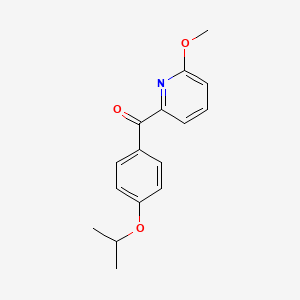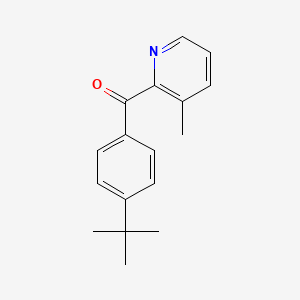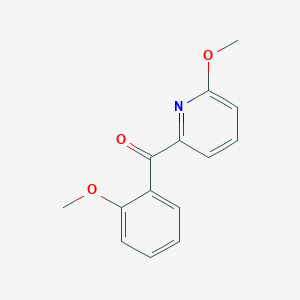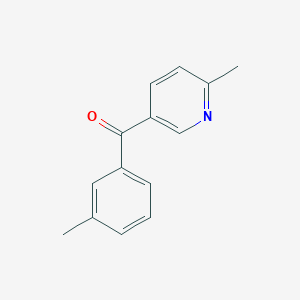
5-(3-Methylbenzoyl)-2-methylpyridine
Descripción general
Descripción
5-(3-Methylbenzoyl)-2-methylpyridine, also known as 3-MBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This chemical compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
5-(3-Methylbenzoyl)-2-methylpyridine and its derivatives have been synthesized and characterized in various studies, contributing to the field of organic chemistry and materials science. For example, the synthesis of novel Schiff bases, including compounds similar to 5-(3-Methylbenzoyl)-2-methylpyridine, has been explored for their potential applications in various domains, including catalysis and materials science. These compounds often exhibit interesting structural and electronic properties, making them suitable for diverse applications (Linsha, 2015).
Metal Complex Formation
Compounds like 5-(3-Methylbenzoyl)-2-methylpyridine have been used to form metal complexes with various metals, including nickel and silver. These metal complexes have been studied for their structural characteristics and potential applications in catalysis and materials science. For instance, nickel(II) Schiff base complexes involving similar compounds have been synthesized and shown to exhibit catalytic activity in cross-coupling reactions, which are crucial in organic synthesis (Kuchtanin et al., 2016). Similarly, silver(I) complexes with pyridine and carboxylate derivatives, including structures related to 5-(3-Methylbenzoyl)-2-methylpyridine, have been synthesized and characterized, contributing to the understanding of metal-organic frameworks and coordination chemistry (Lu, Ge, & Min, 2011).
Catalytic Applications
The catalytic properties of metal complexes formed with compounds like 5-(3-Methylbenzoyl)-2-methylpyridine have been a subject of interest. These complexes have been explored for their potential in facilitating various chemical reactions, including Kumada–Corriu cross-coupling reactions, which are important for forming carbon-carbon bonds in organic molecules. Studies have shown that nickel(II) complexes with Schiff base ligands related to 5-(3-Methylbenzoyl)-2-methylpyridine can exhibit moderate to good catalytic activity in these reactions, highlighting their potential utility in synthetic organic chemistry (Kuchtanin et al., 2016).
Propiedades
IUPAC Name |
(3-methylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)15-9-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJVJFOCXDJZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylbenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




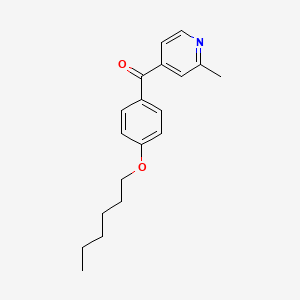
![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)



